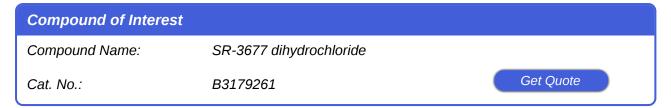


SR-3677 Dihydrochloride: A Technical Profile on Target Selectivity

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For Researchers, Scientists, and Drug Development Professionals

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] This technical guide provides a comprehensive overview of its target selectivity profile, mechanism of action, and associated experimental methodologies. The information is curated to support research and development applications by presenting quantitative data, detailed protocols, and visual representations of its molecular interactions and downstream signaling effects.

Core Mechanism of Action: Selective ROCK-II Inhibition

SR-3677 functions as an ATP-competitive inhibitor of Rho-associated kinases, with a significantly higher affinity for ROCK-II compared to ROCK-I.[1] This selectivity is primarily attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface within the kinase's ATP-binding pocket.[1][3][4] By blocking the kinase activity of ROCK-II, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating critical cellular processes such as cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][5]

Quantitative Target Selectivity Profile



The inhibitory activity of SR-3677 has been quantified against its primary targets, ROCK-I and ROCK-II, as well as a panel of other kinases to establish its selectivity. The half-maximal inhibitory concentration (IC50) values from various assays are summarized below.

Table 1: Primary Target Inhibition

Target	IC50 (nM)	Assay Type	Reference
ROCK-II	~3	Enzyme-based & Cell-based	[1][3][6][7][8]
ROCK-I	56	Enzyme-based	[1][3][6][7][8]

| ppMLC | ~3 | Cell-based |[6] |

Table 2: Off-Target Selectivity Profile

Target	IC50 (μM)	Fold Selectivity vs. ROCK-II	Reference
РКА	3.968	>1300x	[6]
MRCK	1.190	~400x	[6]

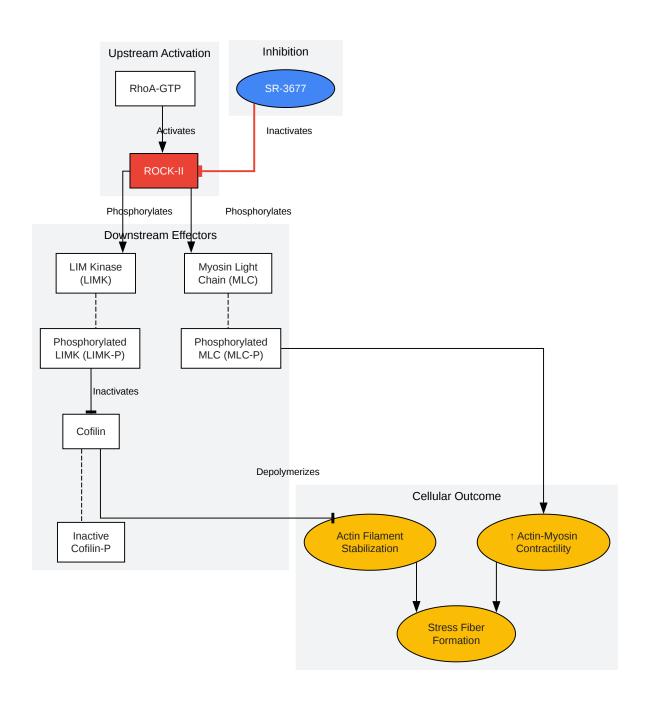
| Akt1 | 7.491 | ~2500x |[6] |

Furthermore, broader screening has shown that SR-3677 has a low off-target hit rate of 1.4% against a panel of 353 kinases and inhibits only 3 out of 70 non-kinase enzymes and receptors, underscoring its high selectivity.[3][8]

Signaling Pathways and Molecular Interactions

The Rho/ROCK signaling pathway is a crucial regulator of actin-myosin contractility.[1] Activated by the small GTPase RhoA, ROCK kinases phosphorylate downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to the formation of stress fibers and increased cellular contraction.[1][9] SR-3677 selectively inhibits ROCK-II, disrupting this cascade.





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SR-3677 inhibits ROCK-II, preventing downstream phosphorylation events.



Experimental Protocols

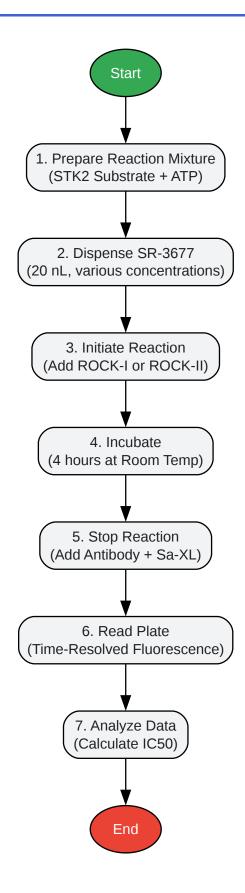
Detailed methodologies for key assays used to characterize SR-3677 are provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II kinases.[1]

Methodology:

- Assay System: The assay is performed using a commercial STK2 kinase system (e.g., from Cisbio).[1][3]
- Reaction Mixture Preparation: A 5 μL mixture is prepared in a microplate well containing STK2 substrate (1 μM) and ATP in STK buffer. The ATP concentration is adjusted for each kinase (4 μM for ROCK-I; 20 μM for ROCK-II).[1][3][8]
- Compound Addition: 20 nL of SR-3677, serially diluted to various concentrations, is dispensed into the wells.[1][3][8]
- Reaction Initiation: The kinase reaction is initiated by adding 5 μL of either ROCK-I (2.5 nM) or ROCK-II (0.5 nM) in STK buffer.[1][3][8]
- Incubation: The reaction is allowed to proceed for 4 hours at room temperature.[1][3][8]
- Reaction Termination and Detection: The reaction is stopped by the addition of 10 μL of a detection mixture containing 1x antibody and 62.5 nM Streptavidin-XL665 (Sa-XL) in detection buffer.[1][3][8]
- Data Analysis: The signal is read using a suitable plate reader, and the IC50 values are calculated from the dose-response curve.





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Experimental workflow for the in vitro kinase inhibition assay.



Objective: To assess the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[10]

Methodology:

- Cell Culture: Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[11]
- Compound Treatment: Cells are pre-treated with a determined optimal concentration of SR-3677 (e.g., 0.5 μ M) or a vehicle control (e.g., DMSO) for 2 to 17 hours.[10][11]
- Induction of Mitochondrial Damage: Mitochondrial damage is induced by treating the cells with a mitochondrial uncoupler like CCCP (10 μ M) for 1-2 hours.[1][11]
- Immunostaining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and counterstained with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[11]
- Imaging and Analysis: Cells are imaged using a fluorescence microscope. The colocalization of YFP-Parkin with the mitochondrial marker is quantified to determine the extent of Parkin recruitment.[11]

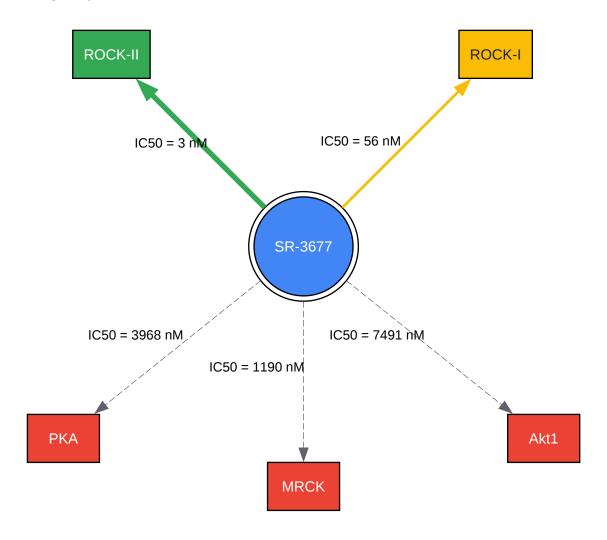
While quantitative data indicates that SR-3677 inhibits the phosphorylation of Myosin Light Chain (ppMLC) in a cellular context with an IC50 of ~3 nM, detailed public protocols for this specific assay with SR-3677 are not readily available.[4][6] Generally, such an assay would involve:

- Treating a relevant cell line (e.g., trabecular meshwork cells) with various concentrations of SR-3677.
- Lysing the cells and separating proteins via SDS-PAGE.
- Performing a Western blot using antibodies specific to phosphorylated MLC and total MLC to determine the ratio and, subsequently, the inhibitory effect of the compound.

Visualizing Target Selectivity



The high selectivity of SR-3677 for ROCK-II over other kinases is a defining characteristic of its pharmacological profile.



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Potency of SR-3677 against primary targets and selected off-targets.

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